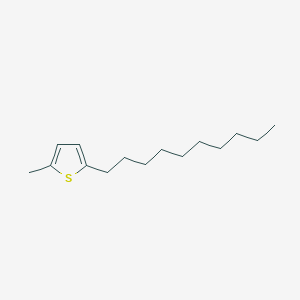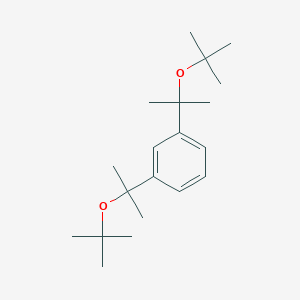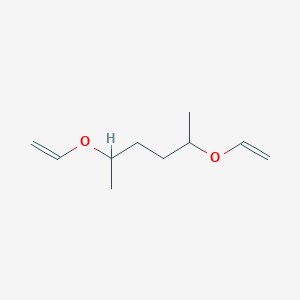
2-Decyl-5-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-5-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science . The presence of a decyl group at the 2-position and a methyl group at the 5-position of the thiophene ring imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-5-methylthiophene typically involves the alkylation of 5-methylthiophene with a decyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of decyl bromide or decyl chloride .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of functionalized thiophenes . These methods offer scalability and efficiency, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Decyl-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Decyl-5-methylthiophene has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2-Decyl-5-methylthiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it suitable for use in semiconductors and conductive polymers . In biological systems, thiophene derivatives interact with various molecular targets, such as enzymes and receptors, to exert their pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
2-Decylthiophene: Lacks the methyl group at the 5-position, resulting in different electronic properties.
5-Methylthiophene: Lacks the decyl group at the 2-position, affecting its solubility and reactivity.
2,5-Dimethylthiophene: Contains two methyl groups, leading to distinct steric and electronic effects.
Uniqueness: 2-Decyl-5-methylthiophene’s unique combination of a decyl and a methyl group provides a balance of hydrophobicity and electronic properties, making it versatile for various applications. Its structure allows for fine-tuning of its physical and chemical characteristics, which is advantageous in material science and pharmaceutical research .
Eigenschaften
CAS-Nummer |
146670-63-5 |
|---|---|
Molekularformel |
C15H26S |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
2-decyl-5-methylthiophene |
InChI |
InChI=1S/C15H26S/c1-3-4-5-6-7-8-9-10-11-15-13-12-14(2)16-15/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
MMWSXASVLZOJST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)



![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)

